molecular formula C13H20O2 B8001642 2-(3-Butoxy-4-methylphenyl)ethanol

2-(3-Butoxy-4-methylphenyl)ethanol

Cat. No.: B8001642
M. Wt: 208.30 g/mol
InChI Key: PIFHFVTVZFIKPK-UHFFFAOYSA-N
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Description

2-(3-Butoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is a type of phenyl ethanol derivative, characterized by the presence of a butoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxy-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product, 3-butoxy-4-methylphenol, is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(3-Butoxy-4-methylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Butoxyphenyl)ethanol: Lacks the methyl group on the benzene ring.

    2-(4-Methylphenyl)ethanol: Lacks the butoxy group on the benzene ring.

    2-Phenylethanol: Lacks both the butoxy and methyl groups.

Uniqueness

The combination of these functional groups enhances its solubility, reactivity, and biological activity compared to similar compounds .

Properties

IUPAC Name

2-(3-butoxy-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-9-15-13-10-12(7-8-14)6-5-11(13)2/h5-6,10,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHFVTVZFIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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